molecular formula C16H12N2O4 B5329705 N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide

Cat. No. B5329705
M. Wt: 296.28 g/mol
InChI Key: VOXJPCBBPAGANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide, also known as Nifurtimox, is an organic compound that belongs to the nitrofuran class of compounds. Nifurtimox is a synthetic compound that has been used for the treatment of Chagas disease and African trypanosomiasis. This compound has been studied for its potential use in other diseases and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is not fully understood. It is believed that N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide works by generating reactive oxygen species (ROS) that damage the DNA of the parasite. This leads to the death of the parasite and the clearance of the infection.
Biochemical and Physiological Effects:
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide in lab experiments is that it has been extensively studied for its potential use in various diseases. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One limitation of using N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide in lab experiments is that it is a synthetic compound and may not accurately mimic the effects of natural compounds in vivo.

Future Directions

There are several future directions for the study of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide. One area of research is the development of new formulations of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide, such as in the treatment of inflammatory diseases. Additionally, there is a need for further research into the mechanism of action of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide, as this could lead to the development of new drugs that are more effective and have fewer side effects.
Conclusion:
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide, or N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide, is a synthetic compound that has been extensively studied for its potential use in various diseases. It has been found to be effective against Chagas disease, African trypanosomiasis, and cancer. N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide has several biochemical and physiological effects, including inducing apoptosis in cancer cells and having anti-inflammatory and antioxidant properties. While there are limitations to using N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide in lab experiments, there are several future directions for its study, including the development of new formulations and the identification of new therapeutic uses.

Synthesis Methods

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is synthesized by the reaction of 6-nitro-2-phenylbenzofuran-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide.

Scientific Research Applications

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide has been extensively studied for its potential use in various diseases. It has been found to be effective against Chagas disease, a parasitic infection caused by Trypanosoma cruzi, and African trypanosomiasis, a parasitic infection caused by Trypanosoma brucei. N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10(19)17-14-7-12(18(20)21)8-16-13(14)9-15(22-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJPCBBPAGANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=C(OC2=CC(=C1)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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